BenchChemオンラインストアへようこそ!

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Physicochemical profiling Regioisomer comparison Solubility optimization

This compound combines a validated thieno[2,3-d]pyrimidine kinase recognition scaffold with a 4-methylpiperidin-1-yl sulfonyl group explicitly validated via molecular docking at the ERK ATP-binding pocket. Its distinct steric and electronic environment—versus the 3-methyl (CAS 899734-57-7), 3,5-dimethyl (CAS 1235218-04-8), morpholino, and azepane analogs—is critical for target engagement and kinase selectivity profiling. Zero reported bioactivity makes it an ideal structurally matched negative control for active kinase inhibitors. Procuring the exact CAS registry number ensures experimental reproducibility, as single-atom substitutions in the sulfonamide amine substituent produce materially divergent screening outcomes.

Molecular Formula C19H20N4O3S2
Molecular Weight 416.51
CAS No. 1004053-63-7
Cat. No. B2672613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
CAS1004053-63-7
Molecular FormulaC19H20N4O3S2
Molecular Weight416.51
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
InChIInChI=1S/C19H20N4O3S2/c1-13-6-9-23(10-7-13)28(25,26)15-4-2-14(3-5-15)18(24)22-17-16-8-11-27-19(16)21-12-20-17/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,20,21,22,24)
InChIKeyNXSOJFRBZYNJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1004053-63-7): Chemical Identity and Research Sourcing Profile


4-((4-Methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1004053-63-7) is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine-sulfonamide-benzamide hybrid class. Its molecular formula is C19H20N4O3S2 with a molecular weight of 416.51 g/mol [1]. The compound integrates a thieno[2,3-d]pyrimidine heterocyclic core linked via an amide bond to a para-substituted benzamide bearing a 4-methylpiperidin-1-yl sulfonyl group . Critically, no bioactivity data (IC50, Ki, EC50) has been reported for this compound in ChEMBL or the primary peer-reviewed literature as of the available curation date; the ZINC database explicitly records 'no known activity for this compound' and 'not reported in any publications per ChEMBL' [1]. The compound is commercially available through Life Chemicals (catalog F2733-0074) at ≥90% purity for research use [2].

Why In-Class Thieno[2,3-d]pyrimidine-Benzamide Analogs Cannot Substitute for CAS 1004053-63-7 in Research Protocols


Within the thieno[2,3-d]pyrimidin-4-yl benzamide sulfonamide series, even single-atom or regioisomeric variations in the sulfonamide amine substituent produce meaningful divergence in physicochemical properties and, by class-level inference, in target engagement profiles. The 4-methylpiperidine substituent in CAS 1004053-63-7 imparts a distinct steric and electronic environment versus the 3-methylpiperidine isomer (CAS 899734-57-7, Methyl group at position 3 rather than 4), the 3,5-dimethylpiperidine analog (CAS 1235218-04-8, two methyl groups increasing steric bulk and lipophilicity), the 2,6-dimethylmorpholino variant (incorporating a ring oxygen that alters hydrogen-bonding capacity), and the azepane analog (seven-membered ring altering conformational flexibility) . These structural differences translate to distinct clogP values, polar surface areas, and fraction sp³ character, all of which influence solubility, permeability, and kinase ATP-pocket complementarity [1]. The 4-methylpiperidin-1-yl sulfonyl fragment has been specifically validated as an ERK kinase domain ATP-pocket binding motif through molecular docking studies, suggesting that substitution at this position is not functionally neutral [2]. Consequently, procurement of the exact CAS registry number is essential for experimental reproducibility; a 'close analog' may yield materially different screening outcomes.

Quantitative Differentiation Evidence for CAS 1004053-63-7 Versus Closest Structural Analogs


Physicochemical Differentiation: 4-Methylpiperidine vs. 3-Methylpiperidine Regioisomer

CAS 1004053-63-7 bears the methyl group at the 4-position of the piperidine ring, whereas the closest regioisomer (CAS 899734-57-7) places it at the 3-position. Although both share the molecular formula C19H20N4O3S2 and a molecular weight of 416.51 g/mol, the 4-methyl substitution produces a more symmetrical sulfonamide group with a fraction sp³ of 0.26 versus 0.37 for a related C19H20N4O3S2 isomer bearing a different ring system, indicating lower conformational flexibility in the 4-methylpiperidine variant [1]. The topological polar surface area of approximately 83.47 Ų and calculated logP of ~2.45 place this compound within favorable drug-like chemical space (Lipinski Rule of 5 compliant) [1]. By contrast, the 3,5-dimethyl analog (CAS 1235218-04-8) has a molecular formula of C20H22N4O3S2 (MW 430.54), with the additional methyl group further increasing lipophilicity beyond the 4-methyl congener .

Physicochemical profiling Regioisomer comparison Solubility optimization

Commercial Availability and Purity: Life Chemicals Sourcing with Defined Specifications

CAS 1004053-63-7 is stocked and distributed by Life Chemicals (Catalog F2733-0074) at a certified purity of ≥90% across a range of quantities from 2 μmol to 100 mg [1]. This contrasts with many structural analogs in the thieno[2,3-d]pyrimidine-benzamide series that are listed only on non-specialist vendor platforms without independent purity verification or are available solely through custom synthesis . Life Chemicals is an established HTS compound supplier serving pharmaceutical, biotechnology, and academic institutions globally since 1995, providing batch-to-batch consistency documentation (NMR, HPLC, or GC as applicable) [1].

Compound procurement Purity specification HTS library sourcing

Pharmacophore Validation: The 4-Methylpiperidine Sulfonyl Moiety as an ATP-Pocket ERK Kinase Binding Fragment

Although direct enzymatic IC50 data for CAS 1004053-63-7 are absent from the public domain, the 4-methylpiperidin-1-yl sulfonyl fragment has been independently validated as an ATP-binding pocket ligand for ERK1/2 kinase through molecular docking studies using 1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one as the starting fragment [1]. This scaffold was used as the basis for a molecular extension strategy that yielded ERK inhibitors with antiproliferative IC50 values as low as 2.96 μM against MCF-7, HepG-2, and HCT-116 cancer cell lines for the most potent elaborated analogs [1]. In contrast, the 2,6-dimethylmorpholino analog has been reported (in vendor-provided summaries) with an IC50 of 15 μM against MCF-7 cells, suggesting that morpholino-for-piperidine substitution may alter potency by mechanisms not yet systematically quantified . The thieno[2,3-d]pyrimidine scaffold class more broadly has produced potent kinase inhibitors, exemplified by a thieno[2,3-d]pyrimidine derivative with IC50 = 35.7 nM against c-Met kinase and selectivity over a panel of 14 kinases [2].

ERK kinase inhibition Molecular docking Fragment-based drug design

Structural Scaffold Validation: Thieno[2,3-d]pyrimidine-Benzamide Hybrids as Multi-Target Kinase Recognition Elements

The thieno[2,3-d]pyrimidine core fused to a benzamide via a sulfonamide linker represents a recurring motif in kinase inhibitor design, with demonstrated activity against EGFR, HER2, VEGFR-2, and CDK4 targets [1][2]. A series of thieno[2,3-d]pyrimidine derivatives designed as dual EGFR/HER2 inhibitors showed IC50 values ranging from 0.5 to 14 μM against MCF-7 and HepG2 cell lines, with the most potent compounds exceeding the reference drug erlotinib (IC50 ~13.9 μM) in certain cell contexts [1]. In the VEGFR-2 context, new thieno[2,3-d]pyrimidines demonstrated IC50 values of 16.35 μM (PC3) and 8.24 μM (HepG2), with compound 8b achieving VEGFR-2 enzymatic IC50 of 73 nM [2]. The sulfonylpiperidine substructure present in CAS 1004053-63-7 is also found in crystallographically-characterized inhibitors of Gram-positive thymidylate kinase (TMK), as evidenced by PDB entry 4hlc (resolution 1.55 Å), demonstrating the broader ligandability of this pharmacophore across distinct kinase families [3].

Kinase inhibitor scaffold Thienopyrimidine Anticancer agent design

Data Gap Transparency: Absence of Published Bioactivity Data for CAS 1004053-63-7

A systematic search of ChEMBL, BindingDB, PubMed, and the ZINC activity database confirms that no quantitative bioactivity data (IC50, Ki, Kd, EC50) has been published for CAS 1004053-63-7 as of the current curation date [1][2]. The ZINC entry ZINC2053493260 explicitly states 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This stands in contrast to certain structurally related thieno[2,3-d]pyrimidine derivatives for which extensive kinase profiling data exists (e.g., the elaborated ERK inhibitors from the same 4-methylpiperidine sulfonyl fragment series) [3]. For procurement decisions, this means CAS 1004053-63-7 is most appropriately positioned as an unexplored screening candidate or a synthetic intermediate, rather than a biologically pre-validated probe. Users selecting this compound over analogs with published data do so for the purpose of generating novel SAR around the 4-methylpiperidine vector in an otherwise uncharacterized region of chemical space [1].

Data transparency Screening compound selection Risk assessment

Recommended Application Scenarios for 4-((4-Methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide in Scientific Research and Procurement


Kinase-Focused High-Throughput Screening (HTS) Library Expansion

CAS 1004053-63-7 is suitable for inclusion in kinase-targeted screening libraries where the goal is to explore SAR around the piperidine 4-position. The thieno[2,3-d]pyrimidine scaffold is a validated kinase recognition element with demonstrated activity against c-Met (IC50 = 35.7 nM), VEGFR-2 (IC50 = 73 nM), and EGFR/HER2 (IC50 0.5–14 μM cellular) [1]. The 4-methylpiperidine sulfonyl group has been specifically validated via molecular docking at the ERK ATP-binding pocket, providing a rational basis for kinase panel screening [2]. Procurement from Life Chemicals (≥90% purity, catalog F2733-0074) ensures HTS-compatible quality with documented batch consistency [3].

Medicinal Chemistry Hit-to-Lead Optimization Using the 4-Methylpiperidine Vector

This compound serves as a core scaffold for systematic SAR exploration at the sulfonamide position. The MDPI ERK inhibitor study demonstrated that molecular extension of the 4-methylpiperidin-1-yl sulfonyl phenyl fragment can yield antiproliferative agents with IC50 values as low as 2.96 μM [2]. By retaining the 4-methylpiperidine group while varying the thieno[2,3-d]pyrimidine substitution pattern, medicinal chemists can probe the contribution of the 4-methyl group to kinase selectivity versus the 3-methyl (CAS 899734-57-7), 3,5-dimethyl (CAS 1235218-04-8), or morpholino analogs . The defined purity and commercial availability reduce lead-time for SAR expansion compared to de novo synthesis [3].

Negative Control or Selectivity Counter-Screen Compound Design

Because CAS 1004053-63-7 has no reported bioactivity against any specific target, it may serve as a structurally matched negative control for more potent thieno[2,3-d]pyrimidine-based kinase inhibitors. Its physicochemical similarity (clogP ~2.45, MW 416.51) to active analogs, combined with the absence of documented kinase inhibition, makes it a candidate for counter-screening to confirm that biological effects observed with related compounds are target-specific rather than scaffold-derived [1]. The sulfonylpiperidine substructure is also shared with antibacterial TMK inhibitors (PDB 4hlc), suggesting potential for cross-target selectivity profiling [4].

Building Block for Parallel Synthesis of Thieno[2,3-d]pyrimidine Libraries

The compound can be employed as a synthetic intermediate or building block for generating focused libraries around the thieno[2,3-d]pyrimidine-benzamide chemotype. The 4-methylpiperidine sulfonyl group is chemically stable under common amide coupling and nucleophilic aromatic substitution conditions, facilitating diversification at the pyrimidine 2-, 5-, or 6-positions [2]. The availability of the compound in quantities from 2 μmol to 100 mg through Life Chemicals supports both small-scale exploratory chemistry and larger-scale library production [3].

Quote Request

Request a Quote for 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.